![molecular formula C11H15BrO4S B12593187 [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene CAS No. 648428-40-4](/img/structure/B12593187.png)
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene is an organic compound that features a benzene ring substituted with a bromomethanesulfonyl group and a 1,1-dimethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzene derivative, which is then functionalized with a bromomethanesulfonyl group.
Functional Group Introduction: The bromomethanesulfonyl group is introduced via a sulfonation reaction followed by bromination. This step requires careful control of reaction conditions to ensure the selective introduction of the bromomethanesulfonyl group.
Dimethoxyethyl Group Addition: The 1,1-dimethoxyethyl group is introduced through an alkylation reaction, typically using a dimethoxyethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethanesulfonyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction conditions tailored to the desired product.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfides or thiols.
Hydrolysis: The primary product is the corresponding alcohol.
Applications De Recherche Scientifique
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, including potential drugs for various diseases.
Materials Science: It is employed in the design and synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
Mécanisme D'action
The mechanism of action of [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene involves its interaction with molecular targets through its functional groups. The bromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethoxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Chloromethanesulfonyl)-1,1-dimethoxyethyl]benzene
- [2-(Fluoromethanesulfonyl)-1,1-dimethoxyethyl]benzene
- [2-(Iodomethanesulfonyl)-1,1-dimethoxyethyl]benzene
Uniqueness
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene is unique due to the presence of the bromomethanesulfonyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
Numéro CAS |
648428-40-4 |
|---|---|
Formule moléculaire |
C11H15BrO4S |
Poids moléculaire |
323.21 g/mol |
Nom IUPAC |
[2-(bromomethylsulfonyl)-1,1-dimethoxyethyl]benzene |
InChI |
InChI=1S/C11H15BrO4S/c1-15-11(16-2,8-17(13,14)9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
DQYSIQGQQKAVMB-UHFFFAOYSA-N |
SMILES canonique |
COC(CS(=O)(=O)CBr)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


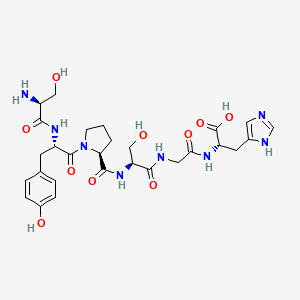

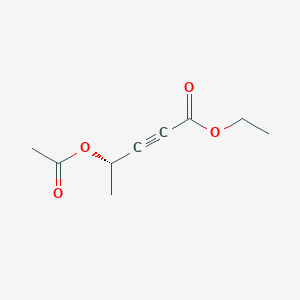
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
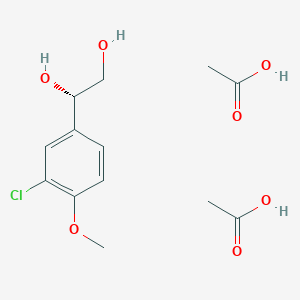
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
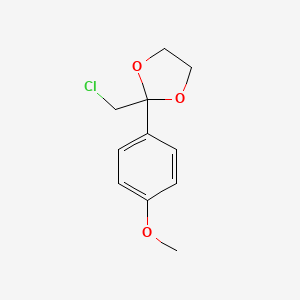
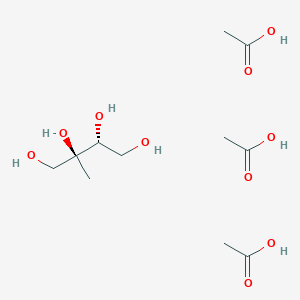
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
